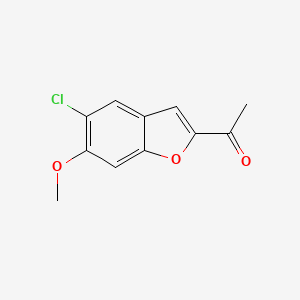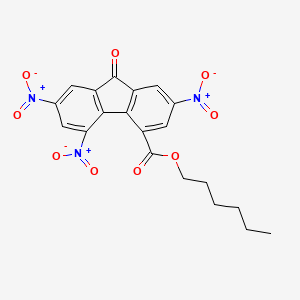
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene is a heterocyclic compound that contains a thiophene ring substituted with bromine, ethylsulfonylmethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene typically involves multi-step reactions starting from commercially available thiophene derivatives. One common method includes the bromination of 3-methylthiophene followed by nitration to introduce the nitro group. The ethylsulfonylmethyl group can be introduced via a sulfonylation reaction using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can also contribute to its reactivity and potential toxicity, as nitro compounds can undergo redox cycling and generate reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitrothiophene: Lacks the ethylsulfonylmethyl group, making it less versatile in certain synthetic applications.
3-((Ethylsulfonyl)methyl)-2-nitrothiophene:
5-Bromo-3-methyl-2-nitrothiophene: Lacks the ethylsulfonyl group, which can influence its solubility and chemical properties.
Uniqueness
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene is unique due to the combination of bromine, ethylsulfonylmethyl, and nitro groups on the thiophene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H8BrNO4S2 |
|---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
5-bromo-3-(ethylsulfonylmethyl)-2-nitrothiophene |
InChI |
InChI=1S/C7H8BrNO4S2/c1-2-15(12,13)4-5-3-6(8)14-7(5)9(10)11/h3H,2,4H2,1H3 |
InChI Key |
WQNNWXFDPVKLTA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=C(SC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


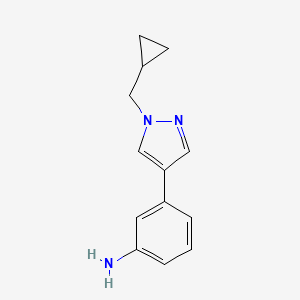
![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)



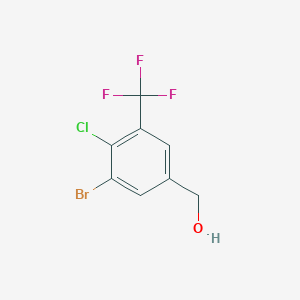

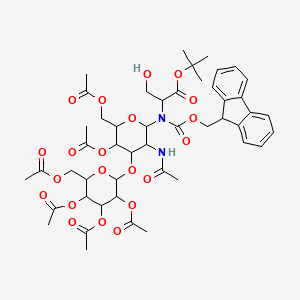
![1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone](/img/structure/B12078430.png)
![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)

